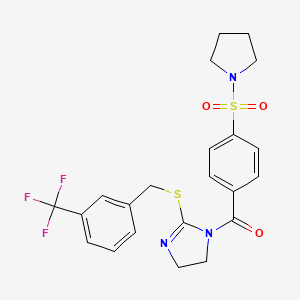

![molecular formula C14H16N6O2S B2489468 N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-2,4-dimetiltiazol-5-carboxamida CAS No. 2034276-56-5](/img/structure/B2489468.png)

N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-2,4-dimetiltiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.

BenchChem offers high-quality N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antibacteriana

El núcleo de triazol en este compuesto se ha explorado por su potencial antibacteriano. Los investigadores han sintetizado derivados y evaluado su eficacia contra cepas bacterianas tanto Gram-positivas (por ejemplo, Staphylococcus aureus) como Gram-negativas (por ejemplo, Escherichia coli) . Estudios adicionales podrían investigar su mecanismo de acción y optimizar sus propiedades antibacterianas.

Propiedades antifúngicas

Los compuestos que contienen triazol se utilizan comúnmente como agentes antifúngicos. Los medicamentos disponibles comercialmente como fluconazol y voriconazol entran en esta categoría. Investigar la actividad antifúngica de nuestro compuesto podría proporcionar información sobre sus posibles aplicaciones terapéuticas .

Efectos antiinflamatorios

El compuesto recién preparado ha demostrado una alta actividad antiinflamatoria. En comparación con los antibióticos comerciales (como Indometacina y Ácido Nalidíxico), mostró resultados prometedores. Estudios adicionales podrían explorar sus mecanismos antiinflamatorios y posibles aplicaciones clínicas .

Potencial antiviral

Los derivados de triazol se han estudiado por sus propiedades antivirales. Si bien el diseño de nuestro compuesto basado en la literatura incluye una porción de triazol, la investigación adicional podría evaluar su eficacia contra virus específicos .

Otras actividades farmacológicas

Los compuestos que contienen triazol se han investigado en diversas áreas terapéuticas:

- Actividad antioxidante: Algunos derivados de triazol exhiben propiedades antioxidantes, que podrían ser relevantes para las afecciones relacionadas con el estrés oxidativo .

- Actividad antiepiléptica: La rufinamida, un fármaco que contiene triazol, se utiliza como agente antiepiléptico .

- Efectos antihipertensivos: Trapidil, otro fármaco a base de triazol, actúa como agente antihipertensivo .

- Propiedades antidepresivas: Trazodona y nefazodona, ambas que contienen porciones de triazol, se utilizan como antidepresivos .

- Potencial antidiabético: Investigar si nuestro compuesto afecta las vías relacionadas con la diabetes podría ser valioso .

- Trastornos cardiovasculares y trastornos hiperproliferativos: Los derivados de triazol se han utilizado en estos contextos .

Mecanismo De Acción

Target of Action

The compound, also known as N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, is a synthetic derivative of the triazolothiadiazine class . It has been found to exhibit significant antibacterial activity . The primary targets of this compound are likely bacterial cells, particularly Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

It is known that the compound interacts with its targets, leading to antibacterial effects . The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives was preliminarily analyzed and the results suggest that [1,2,4]triazolo [4,3- a ]pyrazine nucleus bearing a ethylenediamine moiety were prone to the antibacterial activities .

Biochemical Pathways

Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, some derivatives exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin .

Propiedades

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-4-22-12-6-5-10-17-18-11(20(10)19-12)7-15-14(21)13-8(2)16-9(3)23-13/h5-6H,4,7H2,1-3H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOIKTHJCVEEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide](/img/structure/B2489394.png)

![4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2489395.png)

![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)

![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)

![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)

![3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2489405.png)

![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)

![2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2489407.png)

![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B2489408.png)